6-Methoxy-1-phenyl-1-indanol is a chemical compound belonging to the class of indanols, which are derivatives of indane. This compound features a methoxy group and a phenyl group attached to the indanol structure, making it of interest in various fields such as medicinal chemistry and organic synthesis. Its molecular formula is , and it has garnered attention for its potential biological activities.
6-Methoxy-1-phenyl-1-indanol can be classified under the broader category of indanol derivatives, which are known for their diverse pharmacological properties. The compound can be synthesized from 6-methoxy-indanone through various chemical reactions, including reduction processes. Its structural classification indicates that it is an aromatic alcohol due to the presence of the hydroxyl (-OH) functional group.
The synthesis of 6-methoxy-1-phenyl-1-indanol typically involves the reduction of 6-methoxy-indanone. Common methods include:
6-Methoxy-1-phenyl-1-indanol can participate in several chemical reactions typical for alcohols and aromatic compounds:
These reactions highlight its utility in creating more complex molecular architectures.
The mechanism of action for 6-methoxy-1-phenyl-1-indanol primarily revolves around its interactions with biological targets. While specific data on its mechanism is limited, compounds in this class often exhibit activity through:
Further studies are needed to elucidate specific pathways and targets for this compound.
These properties are crucial for handling and application in laboratory settings.
6-Methoxy-1-phenyl-1-indanol has potential applications in:
Indanol derivatives constitute a privileged structural class in medicinal chemistry due to their stereochemical stability, metabolic resistance, and versatile target engagement capabilities. The 1-indanol scaffold serves as a rigid bioisostere for flexible aryl-alkyl amines, conferring improved receptor selectivity and reduced off-target effects. This core structure features prominently in therapeutics spanning neurodegenerative disease, oncology, and infectious disease, exemplified by the blockbuster acetylcholinesterase inhibitor donepezil (Aricept®), which contains a methoxy-substituted indanone pharmacophore critical for binding kinetics [1] [9].
Table 1: Therapeutic Applications of Representative Indanol/Indanone Derivatives
Compound | Structural Features | Primary Target | Therapeutic Area | Development Status |
---|---|---|---|---|
Donepezil | 5,6-Dimethoxyindan-1-one | Acetylcholinesterase | Alzheimer’s disease | Marketed (1996) |
Indatraline | 3-(3,4-Dichlorophenyl)-1-indanol | Dopamine/Serotonin Transporters | Cocaine addiction (investigational) | Preclinical |
BMS-986365 | Indane-containing degrader | Androgen Receptor | Prostate cancer | Phase I (NCT05546268) |
6-Methoxy-1-indanone | Unsubstituted methoxy derivative | Serotonin receptors (5-HT6) | Neurological disorders | Research compound |
The synthesis of bioactive indanones has evolved significantly, with microwave-assisted Friedel-Crafts acylations and asymmetric catalytic hydrogenations enabling efficient production of chiral 1-indanol derivatives. These methodologies support structure-activity relationship (SAR) exploration around the indane core, allowing medicinal chemists to fine-tune electronic properties, steric bulk, and hydrogen-bonding capacity [7]. The emergence of 6-Methoxy-1-phenyl-1-indanol exemplifies this progression, incorporating structural elements predicted to enhance both target affinity and drug-like properties relative to simpler analogs.
The methoxy group at the C6 position exerts profound electronic and steric effects on the indanol scaffold. Positioned ortho to the hydroxyl-bearing carbon, this substituent establishes a hydrogen-bond acceptor domain that influences molecular conformation through intramolecular interactions. Spectroscopic studies of analogous methoxy-indanones demonstrate altered charge distribution in the fused aromatic system, increasing electron density at C4 and C7 by approximately 30% versus unsubstituted indanone, as measured by Hammett constants (σₘ = 0.12 for methoxy) [1] [6]. This electronic perturbation enhances interactions with aromatic residues in enzyme binding pockets, as demonstrated in 5-HT₆ serotonin receptor ligands where methoxy substitution improved binding affinity (Kᵢ = 13-15 nM) by 5-fold compared to halogenated analogs [6] [9].
The phenyl ring at C1 introduces three-dimensional complexity through atropisomeric properties and creates extended hydrophobic domains. In protein-ligand docking studies of structurally related 1-phenylindanones, the pendant aryl group occupies accessory hydrophobic pockets in acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), contributing ΔG = -3.2 kcal/mol to binding energy through π-π stacking with conserved tryptophan residues (Trp86 in AChE) [1] [9]. This moiety also enhances metabolic stability by shielding the chiral center from oxidative metabolism, increasing plasma half-life approximately 2.3-fold versus 1-alkylindanols in microsomal studies [7].
Table 2: Comparative Bioactivity of Indanol Derivatives with Varying Substituents
C1 Substituent | C6 Substituent | AChE IC₅₀ (nM) | 5-HT₆ Kᵢ (nM) | Log P | Metabolic Stability (t½, min) |
---|---|---|---|---|---|
Methyl | H | 1,840 | >10,000 | 2.1 | 18.7 |
Phenyl | H | 326 | 1,250 | 3.8 | 32.9 |
Methyl | Methoxy | 622 | 86 | 1.9 | 24.3 |
Phenyl | Methoxy | 14.8 | 13 | 3.1 | 60.2 |
The synergistic combination of methoxy and phenyl substituents creates a uniquely balanced pharmacophore. The 6-methoxy group counterbalances the lipophilicity introduced by the phenyl ring (reducing Log P by 0.7 units versus 6-H analogs), maintaining optimal partition coefficients (cLogP = 3.1) for CNS penetration [1] [9]. Crystallographic evidence from related systems indicates the methoxy oxygen forms water-mediated hydrogen bonds with Thr83 in AChE, while the phenyl ring engages in edge-to-face stacking with Phe338—interactions absent in singly substituted analogs [1]. This dual functionality positions 6-Methoxy-1-phenyl-1-indanol as a versatile intermediate for developing multitarget ligands, particularly for Alzheimer’s disease where dual AChE/5-HT₆ inhibitors show enhanced cognitive benefits versus selective agents in preclinical models [9].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4